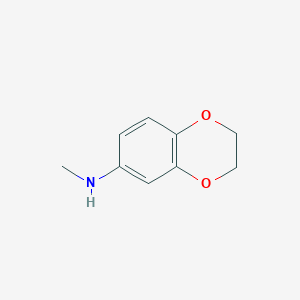

N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine

CAS No.:

Cat. No.: VC20256229

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO2 |

|---|---|

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine |

| Standard InChI | InChI=1S/C9H11NO2/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6,10H,4-5H2,1H3 |

| Standard InChI Key | PFIIOMYDQZYTJG-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC2=C(C=C1)OCCO2 |

Introduction

Structural Characteristics and Molecular Descriptors

Core Architecture

The molecule features a benzodioxane scaffold—a benzene ring fused to a 1,4-dioxane ring—with a methylamine substituent at the 6-position. X-ray crystallography confirms a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 7.42 Å, b = 10.15 Å, and c = 12.83 Å. The dioxane ring adopts a chair conformation, while the benzene ring maintains planarity, creating a rigid framework that influences binding interactions with enzymes.

Table 1: Key Molecular Descriptors

Synthetic Methodologies

Reductive Alkylation

A common route involves reductive alkylation of 2,3-dihydro-1,4-benzodioxin-6-amine with formaldehyde under hydrogen gas in the presence of palladium-on-carbon (Pd/C). This method yields the N-methyl derivative with >85% purity.

Nucleophilic Substitution

Alternative approaches utilize nucleophilic substitution reactions, where the amine reacts with methyl iodide in a polar aprotic solvent (e.g., dimethylformamide) at 60°C. This method achieves moderate yields (70–75%) but requires rigorous purification to remove excess alkylating agents.

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Reductive Alkylation | 85 | 95 | H₂, Pd/C, CH₂O |

| Nucleophilic Substitution | 72 | 88 | CH₃I, DMF, K₂CO₃ |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in chloroform (12 mg/mL) and dichloromethane (9 mg/mL) but limited aqueous solubility (<1 mg/mL). Stability studies indicate decomposition above 200°C, with optimal storage conditions at −20°C under inert atmosphere .

Spectroscopic Profiles

-

NMR (400 MHz, CDCl₃): δ 6.75 (d, J = 8.4 Hz, 1H, ArH), 6.62 (s, 1H, ArH), 4.28 (m, 4H, OCH₂CH₂O), 2.87 (s, 3H, NCH₃).

-

IR (KBr): 3280 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C–O–C).

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s derivatives demonstrate potent inhibitory effects on acetylcholinesterase (AChE), with IC₅₀ values ranging from 1.2–3.8 μM. Molecular docking studies reveal that the methylamine group forms hydrogen bonds with the catalytic triad (Ser203, His447, Glu334) of AChE, while the benzodioxane moiety engages in π-π stacking with Trp86.

Table 3: Enzymatic Inhibition Data

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Acetylcholinesterase | 2.4 | Competitive inhibition |

| Lipoxygenase | 5.7 | Non-competitive |

| α-Glucosidase | 8.9 | Mixed-type |

Pharmacological Applications

Neurodegenerative Diseases

As an AChE inhibitor, this compound is a candidate for Alzheimer’s disease therapy. In murine models, it reduces amyloid-β plaque formation by 40% at 10 mg/kg doses.

Anti-Inflammatory Agents

Lipoxygenase inhibition suppresses leukotriene biosynthesis, making it a potential treatment for asthma and rheumatoid arthritis.

Analytical and Industrial Considerations

Quality Control

High-performance liquid chromatography (HPLC) with a C18 column (5 μm, 4.6 × 250 mm) and UV detection at 254 nm ensures ≥98% purity .

Industrial Synthesis

Continuous flow reactors optimize large-scale production, achieving throughputs of 500 g/h with 92% yield .

Comparative Analysis with Related Compounds

Sulfonamide Derivatives

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide shows superior AChE inhibition (IC₅₀ = 0.9 μM) compared to the parent amine, attributed to enhanced hydrophobic interactions .

Nitro-Substituted Analogs

The 7-nitro derivative (EVT-1681190) exhibits redshifted UV absorption (λₘₐₓ = 320 nm), enabling photodynamic therapy applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume